
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide, also known as FTY720, is a synthetic sphingosine analog that has shown promising results in scientific research applications. It is a potent immunomodulatory drug that has been investigated for its potential use in treating various diseases, including multiple sclerosis, cancer, and organ transplantation rejection.
Mecanismo De Acción
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves its phosphorylation by sphingosine kinase 2, which results in the formation of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide-phosphate. This metabolite binds to sphingosine-1-phosphate receptors, inducing their internalization and degradation. This results in the sequestration of lymphocytes in lymphoid tissues, reducing their circulation in the bloodstream.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and modulate immune responses. 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has also been shown to have neuroprotective effects, reducing the severity of symptoms in animal models of multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has several advantages for lab experiments, including its potent immunomodulatory properties and its ability to induce apoptosis in cancer cells. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing and monitoring.
Direcciones Futuras
There are several future directions for the investigation of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide. These include further studies of its potential use in treating autoimmune diseases, such as multiple sclerosis, and its potential use in cancer treatment. Additionally, there is a need for further investigation into the potential toxicity of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide and the development of safer dosing regimens.
Métodos De Síntesis
The synthesis of 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide involves several steps, including the condensation of 2-fluorophenol with 2-bromoethyl acetate, followed by the reaction of the resulting intermediate with 5-(furan-3-yl)thiophene-2-carboxylic acid. The final product is obtained after several purification steps.
Aplicaciones Científicas De Investigación
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has been extensively studied for its immunomodulatory properties. It has been shown to reduce the number of circulating lymphocytes by inducing their sequestration in lymphoid tissues. This mechanism of action has been investigated for its potential use in treating autoimmune diseases, such as multiple sclerosis. 2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide has also been studied for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c19-15-3-1-2-4-16(15)23-12-18(21)20-9-7-14-5-6-17(24-14)13-8-10-22-11-13/h1-6,8,10-11H,7,9,12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJPOACEMCMVTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NCCC2=CC=C(S2)C3=COC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2496064.png)
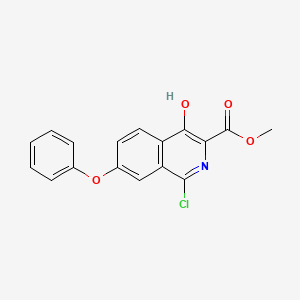
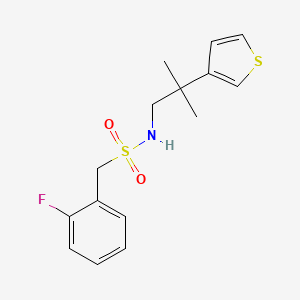
![N-[(5,6-dichloropyridin-3-yl)sulfonyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B2496068.png)
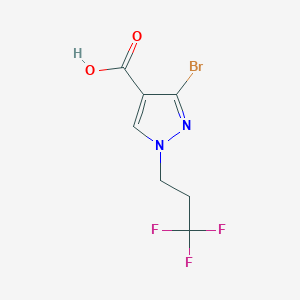
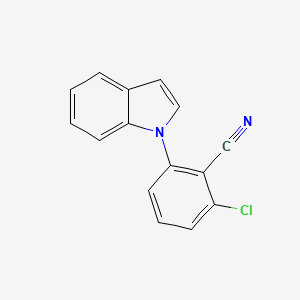

![3-[4-(Trifluoromethyl)phenoxy]-1,2,4-thiadiazol-5-amine](/img/structure/B2496077.png)
![5'-Methyl-1',2'-dihydrospiro[cyclopropane-1,3'-indole] hydrochloride](/img/structure/B2496078.png)
![2-({[(1-{Bicyclo[2.2.1]heptan-2-yl}ethyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B2496079.png)
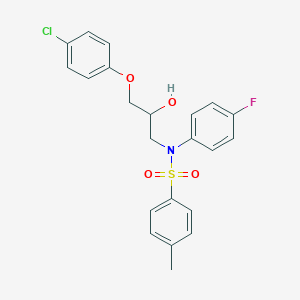
![Methyl (4-(2-((imidazo[1,2-a]pyridin-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2496082.png)

![N-(5-fluoro-2-methylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2496085.png)